![molecular formula C6H12ClFN2O B6603045 N'-hydroxy-2-[(1r,3s)-3-fluorocyclobutyl]ethanimidamide hydrochloride CAS No. 2307692-66-4](/img/structure/B6603045.png)
N'-hydroxy-2-[(1r,3s)-3-fluorocyclobutyl]ethanimidamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-hydroxy-2-[(1r,3s)-3-fluorocyclobutyl]ethanimidamide hydrochloride is a chemical compound with the molecular formula C6H11FN2O·HCl It is known for its unique structure, which includes a fluorocyclobutyl group and a hydroxyethanimidamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-hydroxy-2-[(1r,3s)-3-fluorocyclobutyl]ethanimidamide hydrochloride typically involves the following steps:
Formation of the Fluorocyclobutyl Intermediate: The initial step involves the preparation of the fluorocyclobutyl intermediate. This can be achieved through the fluorination of a cyclobutyl precursor using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Coupling with Ethanimidamide: The fluorocyclobutyl intermediate is then coupled with ethanimidamide in the presence of a suitable catalyst, such as palladium or copper, to form the desired product.
Hydroxy Group Introduction: The hydroxy group is introduced through a hydroxylation reaction, which can be carried out using reagents like hydrogen peroxide or osmium tetroxide.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of N’-hydroxy-2-[(1r,3s)-3-fluorocyclobutyl]ethanimidamide hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
N’-hydroxy-2-[(1r,3s)-3-fluorocyclobutyl]ethanimidamide hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, osmium tetroxide, or potassium permanganate under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
N’-hydroxy-2-[(1r,3s)-3-fluorocyclobutyl]ethanimidamide hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of N’-hydroxy-2-[(1r,3s)-3-fluorocyclobutyl]ethanimidamide hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets. The specific pathways involved depend on the biological context and the nature of the target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N’-hydroxy-2-[(1r,3s)-3-chlorocyclobutyl]ethanimidamide hydrochloride
- N’-hydroxy-2-[(1r,3s)-3-bromocyclobutyl]ethanimidamide hydrochloride
- N’-hydroxy-2-[(1r,3s)-3-methylcyclobutyl]ethanimidamide hydrochloride
Uniqueness
N’-hydroxy-2-[(1r,3s)-3-fluorocyclobutyl]ethanimidamide hydrochloride is unique due to the presence of the fluorocyclobutyl group, which imparts distinct chemical and physical properties. The fluorine atom enhances the compound’s stability and reactivity, making it a valuable tool in various research applications.
Eigenschaften
IUPAC Name |
2-(3-fluorocyclobutyl)-N'-hydroxyethanimidamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11FN2O.ClH/c7-5-1-4(2-5)3-6(8)9-10;/h4-5,10H,1-3H2,(H2,8,9);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTGMIYPVPJXLQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1F)CC(=NO)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(CC1F)C/C(=N/O)/N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
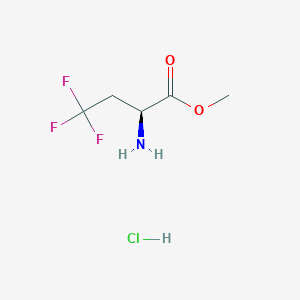
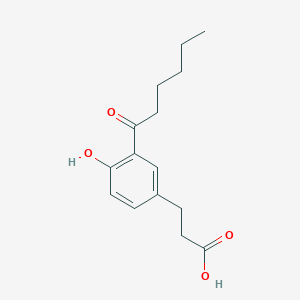
![{4-oxaspiro[2.4]heptan-5-yl}methanamine hydrochloride](/img/structure/B6602976.png)
![tert-butyl N-[4-(trifluoromethoxy)pyridin-2-yl]carbamate](/img/structure/B6602986.png)
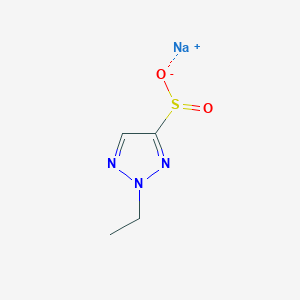
![ethyl 4-chloro-2-[2-(2-methoxyphenyl)hydrazin-1-ylidene]-3-oxobutanoate](/img/structure/B6602999.png)
![dimethyl[(5-methyl-1H-1,2,4-triazol-3-yl)imino]-lambda6-sulfanone](/img/structure/B6603003.png)
![(1S,2R,4R)-7-oxabicyclo[2.2.1]heptane-2-sulfonyl fluoride](/img/structure/B6603009.png)
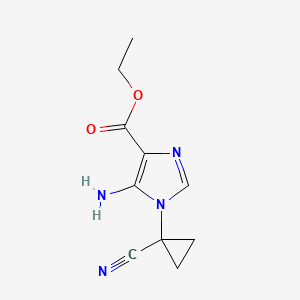
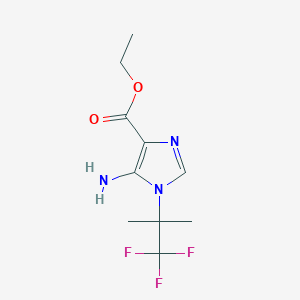

![ethyl N-({1-[3-(trifluoromethyl)-1H-pyrazol-4-yl]cyclopropyl}methyl)carbamate](/img/structure/B6603042.png)
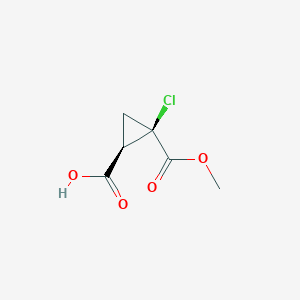
![4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-3-phenylbenzoic acid](/img/structure/B6603057.png)
